molecular formula C10H10Cl2OS B14037812 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one

1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one

Cat. No.: B14037812
M. Wt: 249.16 g/mol
InChI Key: JIOPENVUEINLJN-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and mercapto functional groups

Preparation Methods

The synthesis of 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a precursor compound followed by the introduction of a mercapto group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in specialized reactors to handle the potentially hazardous chemicals involved .

Chemical Reactions Analysis

1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein structures. The molecular targets often include thiol groups in cysteine residues of proteins, which can alter their function and activity .

Comparison with Similar Compounds

Similar compounds to 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one include:

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-[3-(chloromethyl)-2-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3

InChI Key

JIOPENVUEINLJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1S)CCl)Cl

Origin of Product

United States

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